![molecular formula C7H5BrN2S B1304842 5-Bromo-1H-benzo[D]imidazole-2(3H)-thione CAS No. 68468-39-3](/img/structure/B1304842.png)

5-Bromo-1H-benzo[D]imidazole-2(3H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This compound is of interest due to its potential biological activity and its role as a building block in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the use of bromo-substituted precursors. For instance, a copper-catalyzed cascade reaction of o-bromoarylisothiocyanates with isocyanides has been developed to synthesize benzo[d]imidazo[5,1-b]thiazole derivatives, which are structurally related to 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione . Additionally, the synthesis of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and related compounds has been achieved by cyclocondensation of acetyl benzimidazoles with thiourea, demonstrating the versatility of bromo-benzimidazole compounds in heterocyclic chemistry .

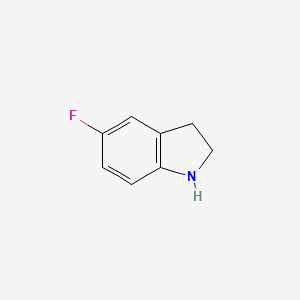

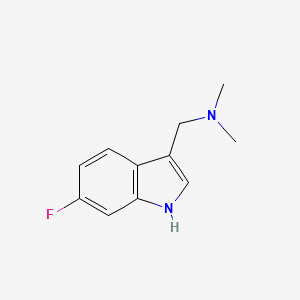

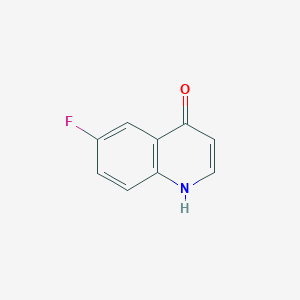

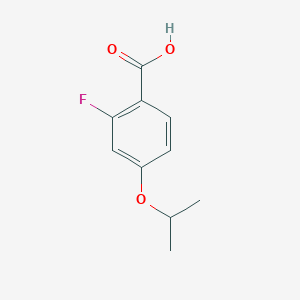

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex, as seen in the synthesis and crystal structure analysis of a spiro-imidazo[2,1-b]benzo[d]thiazole derivative, which revealed an essentially planar part formed by the five-membered thiazole ring and imidazole ring . This suggests that the molecular structure of 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione would also exhibit a planar configuration, which could be important for its biological activity.

Chemical Reactions Analysis

Benzimidazole derivatives are known to undergo various chemical reactions, which can be utilized to create a wide array of biologically active compounds. For example, the hybrid molecules containing benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazole moieties have shown potent apoptosis-inducing activity on human myeloid leukaemia cells . This indicates that 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione could potentially be modified to enhance its biological activity through similar chemical reactions.

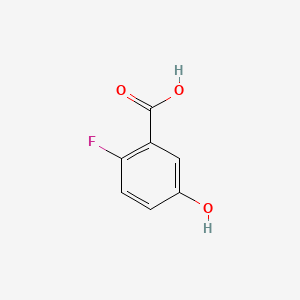

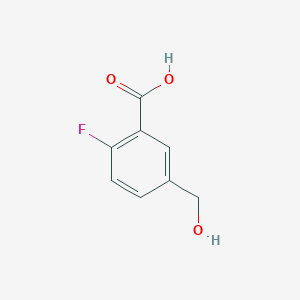

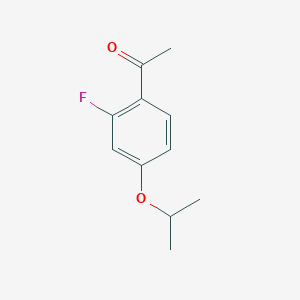

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as their solubility, melting point, and stability, are crucial for their practical applications. The physico-chemical properties of bromobenzyl-benzylidene-imidazolidinediones have been described, and their microbiological activity has been evaluated, demonstrating the importance of these properties in the context of biological activity . Although the specific properties of 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione are not detailed in the provided papers, similar compounds have shown significant biological activities, suggesting that this compound may also possess valuable properties for further exploration.

Wissenschaftliche Forschungsanwendungen

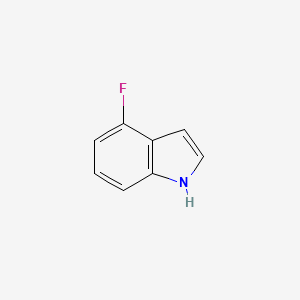

Imidazole and its derivatives have remarkable versatility, finding applications in various fields :

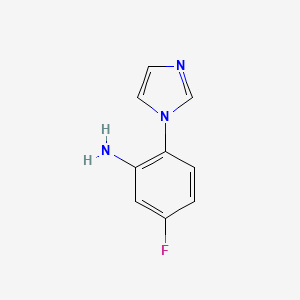

- Medicine and Pharmacology : Imidazoles play a pivotal role in the synthesis of biologically active molecules . They are used in the creation of anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

- Synthetic Chemistry : Imidazoles are used in diverse multicomponent reactions conducted under different conditions . They are key components to functional molecules that are used in a variety of everyday applications .

- Industry : Imidazoles are used as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

- Green Chemistry and Organometallic Catalysis : Imidazoles have extended applications as ionic liquids and N-heterocyclic carbenes (NHCs) .

- Functional Materials : Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-1,3-dihydrobenzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTQEFLQSTYJSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388217 |

Source

|

| Record name | 5-Bromo-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1H-benzo[D]imidazole-2(3H)-thione | |

CAS RN |

68468-39-3 |

Source

|

| Record name | 68468-39-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)